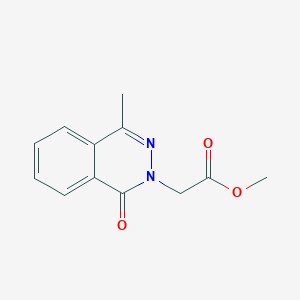

Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate

Description

Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate is a heterocyclic compound featuring a phthalazinone core substituted with a methyl group at the 4-position and an acetoxy group at the 2-position. The phthalazinone scaffold is known for its versatility in medicinal chemistry and materials science, often influencing electronic properties and binding interactions .

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate |

InChI |

InChI=1S/C12H12N2O3/c1-8-9-5-3-4-6-10(9)12(16)14(13-8)7-11(15)17-2/h3-6H,7H2,1-2H3 |

InChI Key |

MJLCBZCUPOOFCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then methylated and esterified to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phthalazines, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate is a phthalazine derivative with potential applications in pharmaceutical development due to its biological activity. Research suggests that compounds with similar structures have activity against various biological targets.

Potential Applications

- Pharmaceutical Development The biological activity of this compound suggests it may have pharmacological properties, making it of interest in medicinal chemistry research and drug development.

- Antimycobacterial Activity Phthalazine derivatives have been evaluated for antimycobacterial activity . Novel phthalazin-4-ylacetamides have been synthesized and evaluated in vitro and in vivo against mycobacterial species, with some compounds showing inhibition against Mycobacterium tuberculosis .

- Anticancer Activity Phthalazine derivatives have demonstrated anticancer activity . Specific compounds have shown potent anticancer activity against breast cancer cell lines .

Similar Compounds

Several compounds share structural similarities with this compound:

- 2-(4-Methyl-1-oxophthalazin-2-yl)acetamide: An amide derivative with potential for different biological activity.

- (4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid: Contains a carboxylic acid group and may exhibit different solubility and reactivity.

- Methyl 2-(4-hydroxyphthalazinyl)acetate: The hydroxyl group may enhance solubility and alter biological properties.

Unique Properties

This compound has a specific combination of functional groups and a structural framework that may give it distinct pharmacological properties compared to other derivatives.

Further Research

Mechanism of Action

The mechanism of action of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an inhibitor of key enzymes involved in disease progression.

Comparison with Similar Compounds

Heterocyclic Core Variations

a. Imidazole-Based Analogs Compounds like Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Figure 1A) replace the phthalazinone core with an imidazole ring. These analogs are studied for their biological activities, with substituents (e.g., phenyl, chlorophenyl) modulating lipophilicity and target affinity. The imidazole ring’s smaller size and higher basicity compared to phthalazinone may enhance solubility but reduce thermal stability .

b. Triazole-Based Derivatives Molecules such as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (, Figure 5) incorporate a triazole-thioacetate motif. The triazole core offers robust hydrogen-bonding capacity, while the thioacetate group introduces distinct electronic effects compared to the acetoxy group in the target compound .

Substituent and Functional Group Variations

a. Methyl vs. Phenyl Substituents The analog Methyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate (CAS: 389126-76-5) substitutes a phenyl group at the 4-position instead of methyl.

b. Ester Group Comparisons

- Methyl 2-phenylacetoacetate (CAS: 16648-44-5) features an α-acetylphenylacetate group, enabling its use as a reference standard in synthetic chemistry. Its molecular weight (192.2 g/mol) and crystalline solid form contrast with the phthalazinone analog’s likely higher molecular weight and amorphous state .

- Methyl 2-hydroxyacetate (CAS: 96-35-5) is a simpler ester with a hydroxyl group, resulting in higher polarity and reactivity, necessitating stringent safety protocols (e.g., ventilation, first aid for inhalation) compared to the phthalazinone derivative .

Comparative Data Table

Research Implications

- Biological Activity: Imidazole and triazole analogs () highlight the importance of heterocycle choice in drug design. Phthalazinones may offer improved stability over imidazoles but require optimization for solubility.

- Synthetic Utility : The acetoxy group in the target compound could enable esterification reactions akin to HWE reagents (), though its electrophilicity may need enhancement for broad applicability .

- Safety Profile: Phthalazinone derivatives likely pose fewer acute hazards than Methyl 2-hydroxyacetate but require thermal stability testing .

Biological Activity

Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound features a phthalazine moiety, which is known for its biological relevance, particularly in the context of enzyme inhibition and receptor interactions. The compound's structure allows it to act as a versatile scaffold in drug discovery.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The phthalazine moiety plays a crucial role in binding to active sites on enzymes, potentially inhibiting their function. Additionally, the ester group enhances solubility and bioavailability, making the compound more effective in biological systems .

Antimycobacterial Activity

Research has demonstrated that derivatives of phthalazine exhibit significant antimycobacterial properties. For instance, a study synthesized various phthalazine derivatives and evaluated their efficacy against Mycobacterium tuberculosis. One derivative showed minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 µM against multiple mycobacterial species, indicating potent activity .

Anti-cancer Properties

The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines. For example, specific derivatives exhibited IC50 values as low as 0.57 µM against MDA-MB-231 breast cancer cells, outperforming conventional drugs like Erlotinib . The mechanism behind this activity includes the induction of apoptosis through the inhibition of epidermal growth factor receptor (EGFR) signaling pathways.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Docking studies indicate that it can effectively bind to the active sites of enzymes such as isocitrate lyase, which is crucial for mycobacterial survival . This binding leads to significant inhibition, suggesting a potential pathway for developing new antimycobacterial therapies.

Research Findings and Case Studies

| Study | Findings | MIC/IC50 Values | Target |

|---|---|---|---|

| Study A | Synthesized phthalazine derivatives showed broad-spectrum antimycobacterial activity | MIC: 0.08 - 5.05 µM | Mycobacterium tuberculosis |

| Study B | Evaluated cytotoxicity against breast cancer cell lines | IC50: 0.57 - 2.1 µM | MDA-MB-231 cells |

| Study C | Investigated enzyme inhibition potential | Significant inhibition observed at low concentrations | Isocitrate lyase |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using phthalazine derivatives and methyl acetoacetate. A common approach involves reacting 4-methyl-1-oxophthalazine-2-carbaldehyde with methyl acetoacetate in the presence of a base catalyst (e.g., Knoevenagel conditions). Ethyl oxalyl monochloride has also been used as an activating agent in analogous syntheses .

-

Optimization : Vary solvents (e.g., THF, DMF), temperatures (60–100°C), and catalysts (e.g., piperidine, DBU). Monitor yields via HPLC or GC-MS.

- Data Table : Example Reaction Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | DBU | 80 | 65 |

| DMF | Piperidine | 100 | 72 |

| Ethanol | None | Reflux | 45 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the ester group (δ ~3.7 ppm for OCH) and phthalazinone aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and aromatic C-H bending.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C.

- Dispose of waste via certified chemical disposal services. Refer to safety data sheets for emergency measures (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can ultrasound-assisted synthesis improve the yield of this compound?

- Methodological Answer : Ultrasound promotes cavitation, enhancing reaction rates and reducing side products. Apply 20–40 kHz ultrasound to the condensation reaction. Compare yields with traditional thermal methods:

- Example : Ultrasound (30 kHz, 50°C, 2 h) achieves 85% yield vs. 72% under thermal conditions (100°C, 6 h) .

Q. How do crystallographic software tools (e.g., SHELX, WinGX) resolve structural contradictions in this compound?

- Methodological Answer :

-

SHELXL : Refine X-ray diffraction data to resolve anisotropic displacement parameters. Use TWIN commands for twinned crystals .

-

WinGX : Integrate ORTEP for visualizing thermal ellipsoids and validating bond lengths/angles. Compare experimental data with theoretical models (e.g., DFT-optimized geometries) .

- Data Table : Example Refinement Metrics

| Parameter | Value |

|---|---|

| R-factor | 0.044 |

| C-C bond length | 1.52 Å ± 0.01 |

| Torsion angle | 178.5° |

Q. What computational methods predict the thermochemical properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute formation enthalpy (ΔH), entropy (S), and Gibbs free energy. Compare with experimental DSC/TGA data.

- Reference Data : Gas-phase thermochemical databases provide benchmarks for methyleneoxy and acetolactone derivatives .

Q. How can structural analogs of this compound be applied in drug delivery systems?

- Methodological Answer :

- Ester Linkages : Modify the acetate group to enhance hydrolytic stability or biodegradability.

- Complexation Studies : Test interactions with cyclodextrins or liposomes using UV-Vis titration or NMR .

Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.